molecular formula C10H19FN2O2 B1434790 Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate CAS No. 1785335-70-7

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate

Cat. No. B1434790
CAS RN: 1785335-70-7
M. Wt: 218.27 g/mol
InChI Key: FWUFPXRFMIHHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate (TBAC) is an organic compound that has been used in a variety of scientific research applications. TBAC is a fluorinated azetidine-1-carboxylate that contains a tert-butyl group. It is a relatively new compound that has been studied for its potential applications in organic synthesis and drug discovery. TBAC has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs, including Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate, have been synthesized for use as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
  • Functionalization and Cycloaddition Reactions : The compound has been involved in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
  • Building Block for Amino Alcohols and Polyamines : It serves as a potential building block in the synthesis of cyano dihydroxyethyl aziridine, which is a precursor for various amino alcohols and polyamines (Jähnisch, 1997).

Application in Drug Synthesis

  • Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound is valuable for its potential use in synthesizing novel compounds that access chemical space complementary to piperidine ring systems, indicating its role in the development of new drugs (Meyers et al., 2009).
  • Synthesis of Protected 3-haloazetidines : It's used in the synthesis of protected 3-haloazetidines, which are key intermediates in the preparation of high-value azetidine-3-carboxylic acid derivatives. These derivatives are increasingly important in pharmaceutical compounds (Ji, Wojtas & Lopchuk, 2018).
  • Synthesis of 7-Azetidinylquinolones as Antibacterial Agents : Research has focused on the preparation of novel antibacterial quinolones and naphthyridones containing azetidine substituents, indicating the use of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate in developing new antibacterial agents (Frigola et al., 1993).

Biochemical and Biological Research

  • Synthesis of Proline Analogue for Uptake Studies : The compound has been synthesized for use in the study of proline metabolism and the study of protein conformation in various organisms (Verbruggen, van Montagu & Messens, 1992).

properties

IUPAC Name

tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUFPXRFMIHHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
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Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
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Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
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Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
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Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate

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